Rinzimetostat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

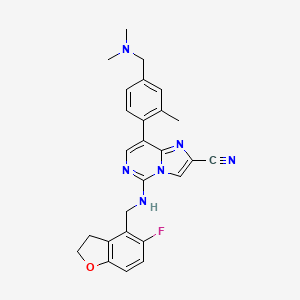

Molecular Formula |

C26H25FN6O |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile |

InChI |

InChI=1S/C26H25FN6O/c1-16-10-17(14-32(2)3)4-5-19(16)22-13-30-26(33-15-18(11-28)31-25(22)33)29-12-21-20-8-9-34-24(20)7-6-23(21)27/h4-7,10,13,15H,8-9,12,14H2,1-3H3,(H,29,30) |

InChI Key |

FLCIOLFIDGTRCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CN(C)C)C2=CN=C(N3C2=NC(=C3)C#N)NCC4=C(C=CC5=C4CCO5)F |

Origin of Product |

United States |

Foundational & Exploratory

Rinzimetostat's Mechanism of Action in Follicular Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Follicular lymphoma (FL) is the most prevalent indolent non-Hodgkin lymphoma, originating from germinal center B-cells. A key pathogenic feature of FL is the epigenetic dysregulation that promotes cell survival and proliferation. Central to this is the function of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In a significant subset of FL cases (approximately 20-27%), gain-of-function mutations in the EZH2 gene lead to hypermethylation of histone H3 at lysine 27 (H3K27me3).[1][2][3] This hypermethylation results in the transcriptional repression of tumor suppressor genes that are crucial for cell cycle control and B-cell differentiation, thereby "locking" the B-cells in a proliferative state within the germinal center and driving lymphomagenesis.[4][5][6]

Rinzimetostat is a potent and selective small-molecule inhibitor of EZH2. This guide provides an in-depth overview of its mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations. While much of the publicly available data is on the closely related and first-in-class EZH2 inhibitor, tazemetostat, its mechanism is directly applicable to this compound.

Core Mechanism of Action

This compound functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[3] EZH2, as the catalytic core of the PRC2 complex, transfers a methyl group from its cofactor, SAM, to histone H3 at lysine 27. This compound binds to the SAM-binding pocket of EZH2, preventing the binding of SAM and thereby blocking the methyltransferase activity of the PRC2 complex.[3] This inhibition is effective against both wild-type (WT) and mutant forms of EZH2.[3][5]

The direct consequence of EZH2 inhibition is a global reduction in H3K27me3 levels.[1][3] This decrease in the repressive histone mark leads to a more open chromatin state at the promoter regions of PRC2 target genes. Consequently, previously silenced tumor suppressor genes and genes involved in B-cell differentiation are reactivated. This reactivation can induce cell cycle arrest, apoptosis, and differentiation of the malignant B-cells.[4][7]

Affected Signaling Pathways

The primary pathway affected by this compound is the PRC2-mediated gene silencing pathway. By inhibiting EZH2, this compound leads to the derepression of key tumor suppressor and differentiation genes.

-

Cell Cycle Control: One of the critical genes derepressed by EZH2 inhibition is CDKN1A (encoding p21), a cyclin-dependent kinase inhibitor that plays a crucial role in G1 cell cycle arrest.[8] The reactivation of p21 expression contributes to the anti-proliferative effects of this compound.

-

B-Cell Differentiation: EZH2 inhibition also leads to the upregulation of genes that promote the exit of B-cells from the germinal center and their terminal differentiation into plasma cells. A key player in this process is PRDM1 (encoding BLIMP1), a master regulator of plasma cell differentiation.[4]

-

Other Implicated Pathways: Research has also suggested that EZH2 can influence other signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[9] For instance, EZH2 has been shown to regulate the expression of components within these pathways, and its inhibition can lead to their modulation.[9]

Quantitative Data

The efficacy of EZH2 inhibitors has been quantified in both preclinical and clinical settings. The following tables summarize key data for tazemetostat, a representative EZH2 inhibitor.

Table 1: Preclinical Activity of EZH2 Inhibitors

| Compound | Target | Assay Type | Ki (nM) | Methylation IC50 (nM) | Cell Proliferation IC50 (nM) | Cell Line | Reference |

| Tazemetostat | EZH2 (WT & Mutant) | Enzymatic | 2.5 ± 0.5 | 2-90 | 280 ± 140 | WSU-DLCL2 (EZH2 Y646F) | [3][10] |

| GSK126 | EZH2 (WT & Mutant) | Enzymatic | 0.5 - 3 | 7 - 252 | 528 - 861 | Pfeiffer (EZH2 A677G) | [3] |

| CPI-1205 | EZH2 (WT & Mutant) | Enzymatic | - | 32 | - | - | [1] |

Table 2: Clinical Efficacy of Tazemetostat in Relapsed/Refractory Follicular Lymphoma (Phase II)

| EZH2 Status | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DoR) (months) | Median Progression-Free Survival (PFS) (months) | Reference |

| Mutant (n=45) | 69% | 13% | 56% | 10.9 | 13.8 | [2][6][11] |

| Wild-Type (n=54) | 35% | 6% | 29% | 13.0 | 11.1 | [2][6][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of EZH2 inhibitors.

Western Blot for H3K27me3 Levels

This protocol is used to assess the pharmacodynamic effect of this compound by measuring the global levels of H3K27me3 in treated cells.

-

Cell Culture and Treatment: Culture follicular lymphoma cell lines (e.g., KARPAS-422, WSU-DLCL2) in RPMI-1640 medium supplemented with 10-20% FBS. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 3-4 days to achieve maximal inhibition of H3K27me3.[3]

-

Histone Extraction:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in a hypotonic lysis buffer on ice.

-

Pellet the nuclei by centrifugation and resuspend in 0.2 M sulfuric acid.

-

Incubate overnight at 4°C with rotation.

-

Centrifuge to remove debris and precipitate histones from the supernatant using trichloroacetic acid (TCA).

-

Wash the histone pellet with ice-cold acetone and air-dry.

-

Resuspend the histone pellet in sterile water.[12]

-

-

Protein Quantification: Determine protein concentration using a Bradford or BCA assay.

-

SDS-PAGE and Transfer:

-

Load 15-30 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.[12]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody against H3K27me3 (e.g., Rabbit anti-H3K27me3).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.[12]

-

-

Loading Control: Probe the membrane with an antibody against total Histone H3 to ensure equal loading.[12]

-

Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[12]

Chromatin Immunoprecipitation (ChIP-Seq)

This protocol is used to identify the genomic loci where H3K27me3 is lost following this compound treatment, thereby identifying derepressed genes.

-

Cell Treatment and Cross-linking: Treat follicular lymphoma cells with this compound or DMSO. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Resuspend nuclei in a lysis buffer.

-

Shear the chromatin to an average size of 200-500 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for H3K27me3.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.[13]

-

-

DNA Purification: Purify the immunoprecipitated DNA using a standard DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of follicular lymphoma cell lines.

-

Cell Seeding: Seed follicular lymphoma cells in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 6-11 days. The longer incubation period is necessary to observe the full anti-proliferative effect of epigenetic inhibitors.[5]

-

Viability Measurement:

-

Add a viability reagent such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific) to each well according to the manufacturer's instructions.

-

CellTiter-Glo® measures ATP levels as an indicator of metabolically active cells, producing a luminescent signal.

-

AlamarBlue™ is a colorimetric/fluorometric assay that measures the reducing power of living cells.

-

-

Data Analysis:

-

Measure luminescence or fluorescence using a plate reader.

-

Normalize the data to the vehicle control.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

This compound represents a targeted therapeutic approach for follicular lymphoma, addressing a core pathogenic mechanism of the disease. By selectively inhibiting the methyltransferase activity of EZH2, this compound reverses the aberrant epigenetic silencing that drives lymphomagenesis. This leads to the re-expression of tumor suppressor genes, resulting in decreased proliferation and increased apoptosis and differentiation of malignant B-cells. The clinical activity observed in both EZH2-mutant and wild-type follicular lymphoma underscores the dependence of these tumors on EZH2 activity. The detailed mechanisms and protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the role of this compound and other EZH2 inhibitors in the treatment of follicular lymphoma.

References

- 1. hematologyandoncology.net [hematologyandoncology.net]

- 2. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Tazemetostat Demonstrates Antitumor Activity in Relapsed/Refractory Follicular Lymphoma - The Oncology Pharmacist [theoncologypharmacist.com]

- 7. Overcoming the therapeutic limitations of EZH2 inhibitors in Burkitt’s lymphoma: a comprehensive study on the combined effects of MS1943 and Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase | Semantic Scholar [semanticscholar.org]

- 9. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]

A Technical Guide to the EZH2 Inhibition Pathway by Rinzimetostat and Related Compounds

Introduction

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic core of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), EZH2 plays a pivotal role in chromatin compaction and the silencing of target genes.[1][2] Dysregulation, overexpression, or mutation of EZH2 is implicated in the progression of numerous cancers, including various lymphomas, sarcomas, and solid tumors, by promoting oncogenic transformation through the repression of tumor suppressor genes.[2][4][5] This has established EZH2 as a compelling therapeutic target. Rinzimetostat and other small-molecule inhibitors are designed to counteract EZH2's oncogenic activity, representing a promising class of epigenetic-based cancer therapies. The first such inhibitor to receive FDA approval, tazemetostat, has validated this approach for treating epithelioid sarcoma and certain types of follicular lymphoma.[3][6][7]

This guide provides an in-depth technical overview of the EZH2 inhibition pathway, focusing on the mechanism of action for inhibitors like this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations.

Core Mechanism: The EZH2 Signaling Pathway

EZH2 primarily functions through its canonical role within the PRC2 complex, but it also possesses non-canonical, PRC2-independent functions.

1. Canonical PRC2-Dependent Pathway

The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is recruited to specific gene promoters.[8] EZH2, as the enzymatic subunit, then uses S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the mono-, di-, and trimethylation of histone H3 at lysine 27.[2] The resulting H3K27me3 mark is a key repressive signal. This mark is recognized and bound by the Polycomb Repressive Complex 1 (PRC1), which then monoubiquitylates histone H2A at lysine 119 (H2AK119ub1).[8] This cascade of events leads to chromatin compaction, preventing transcriptional machinery from accessing the DNA and resulting in the stable silencing of target genes, many of which are tumor suppressors that control cell cycle progression, differentiation, and apoptosis.[8][9]

2. Non-Canonical PRC2-Independent Functions

Beyond its histone-modifying role, EZH2 can directly methylate non-histone proteins, including transcription factors like GATA4 and STAT3, thereby altering their stability or activity.[5][10][11] It can also function as a transcriptional co-activator by forming complexes with other factors, such as androgen receptor (AR) in prostate cancer, to drive the expression of oncogenes.[5][9] These non-canonical activities contribute to its multifaceted role in tumorigenesis.

This compound: Mechanism of Inhibition

This compound, like other EZH2 inhibitors such as tazemetostat, is a small-molecule antagonist that targets the enzymatic activity of EZH2.

Mechanism: These inhibitors are designed to be competitive with the SAM cofactor, binding to the catalytic SET domain of EZH2.[2] This competitive inhibition prevents EZH2 from transferring a methyl group to H3K27. The direct consequence is a global reduction in H3K27me3 levels.[12] By lifting this repressive epigenetic mark, the silenced tumor suppressor genes become transcriptionally active again. The re-expression of these genes can induce cell cycle arrest, promote cellular differentiation, and trigger apoptosis in cancer cells that are dependent on EZH2 activity for their proliferation and survival.[6][13]

Quantitative Data on EZH2 Inhibitors

The potency of EZH2 inhibitors is determined through various biochemical and cellular assays. The table below summarizes key quantitative data for tazemetostat, a clinically approved and well-characterized EZH2 inhibitor that serves as a benchmark for the class.

| Inhibitor | Target | IC50 / Ki | Assay Type | Cellular Potency (GI50) | Cell Line |

| Tazemetostat | EZH2 (Wild-Type) | 2.5 nM (Ki) | Enzyme Inhibition | 900 nM | WSU-DLCL2 (EZH2 WT) |

| Tazemetostat | EZH2 (Y646N Mutant) | 0.5 nM (Ki) | Enzyme Inhibition | 4 nM | KARPAS-422 (EZH2 Y646N) |

| Tazemetostat | EZH2 (A677G Mutant) | 3.9 nM (Ki) | Enzyme Inhibition | 11 nM | SU-DHL-6 (EZH2 A677G) |

| Valemetostat | EZH1 / EZH2 | <100 nM | Cell Proliferation | <100 nM | Various NHL Cell Lines[14] |

| GSK2816126 | EZH2 | - | - | - | DLBCL, Sarcoma |

| CPI-1205 | EZH2 | - | - | - | B-cell Lymphoma |

Data for Tazemetostat sourced from preclinical studies.[6] Valemetostat, GSK2816126, and CPI-1205 are other EZH2 inhibitors in clinical development.[14][15]

Key Experimental Protocols

Validating the mechanism and efficacy of an EZH2 inhibitor involves a sequence of biochemical, cellular, and functional assays.

Biochemical EZH2 Enzymatic Assay (HTRF)

-

Principle: This assay quantifies the enzymatic activity of EZH2 by measuring the trimethylation of a biotinylated histone H3 peptide substrate. A europium-labeled anti-H3K27me3 antibody and a streptavidin-allophycocyanin (SA-APC) conjugate create a FRET signal upon product formation.

-

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12).

-

S-adenosyl-L-methionine (SAM).

-

Biotinylated Histone H3 (1-25) peptide substrate.

-

This compound or other test compounds.

-

HTRF Detection Reagents: Anti-H3K27me3-Eu3+ Cryptate and Streptavidin-APC.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% Tween-20).

-

-

Protocol:

-

Dispense test compounds at various concentrations into a 384-well assay plate.

-

Add the PRC2 enzyme complex and incubate briefly to allow compound binding.

-

Initiate the reaction by adding a mixture of the H3 peptide substrate and SAM.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and add the HTRF detection reagents.

-

Incubate to allow antibody binding.

-

Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

-

Calculate the HTRF ratio and plot against compound concentration to determine the IC50 value.

-

Cellular H3K27me3 Western Blot Analysis

-

Principle: This method directly measures the effect of the inhibitor on global H3K27me3 levels within cancer cells.

-

Materials:

-

EZH2-dependent cancer cell line (e.g., KARPAS-422 for mutant, WSU-DLCL2 for wild-type).

-

This compound or other test compounds.

-

Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

-

Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3.

-

HRP-conjugated secondary antibody.

-

ECL substrate and imaging system.

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose range of the EZH2 inhibitor for a specified duration (e.g., 72-96 hours), as the reduction of histone marks is often slow.[12]

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells and extract total protein or histones.

-

Quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA).

-

Incubate with primary antibodies (anti-H3K27me3 and anti-Total H3 as a loading control) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Visualize bands using an ECL substrate and quantify band intensity to determine the relative reduction in H3K27me3.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

-

Principle: This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

-

Materials:

-

Cancer cell lines of interest.

-

This compound or other test compounds.

-

Opaque-walled 96-well plates suitable for luminescence.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

-

Protocol:

-

Seed cells at an appropriate density in 96-well plates.

-

After 24 hours, treat cells with a serial dilution of the test compound.

-

Incubate for an extended period (e.g., 6-10 days) to observe the anti-proliferative effects, refreshing media and compound as needed.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Measure luminescence using a plate reader.

-

Normalize data to vehicle-treated controls and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

-

References

- 1. news-medical.net [news-medical.net]

- 2. Recent update on the development of EZH2 inhibitors and degraders for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. probiologists.com [probiologists.com]

- 5. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EZH2: novel therapeutic target for human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. H3K27 Demethylation at the Proviral Promoter Sensitizes Latent HIV to the Effects of Vorinostat in Ex Vivo Cultures of Resting CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. axonmedchem.com [axonmedchem.com]

- 15. researchgate.net [researchgate.net]

Rinzimetostat's Target Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rinzimetostat (AZD4205) is a potent and selective inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the target selectivity profile of this compound, detailing the methodologies used for its characterization and the key signaling pathways it modulates.

While specific quantitative selectivity panel data for this compound against a broad range of methyltransferases is not publicly available at the time of this writing, this guide outlines the established experimental approaches and the expected selectivity profile for a highly optimized EZH2 inhibitor based on available scientific literature.

Target Selectivity and Potency

The therapeutic efficacy and safety of a targeted inhibitor like this compound are intrinsically linked to its selectivity profile. A desirable profile consists of high potency against the intended target (EZH2) and minimal activity against other related and unrelated proteins, thereby reducing the potential for off-target toxicities.

Quantitative Data Summary

The following tables represent the expected format for presenting the quantitative selectivity and potency data for this compound. The values presented are illustrative and based on the characteristics of potent and selective EZH2 inhibitors.

Table 1: In Vitro Potency against EZH2 and EZH1

| Target | Assay Type | Endpoint | Potency (nM) - Illustrative |

| EZH2 (wild-type) | Biochemical (e.g., TR-FRET) | IC50 | < 10 |

| EZH2 (mutant) | Biochemical (e.g., TR-FRET) | IC50 | < 10 |

| EZH1 | Biochemical (e.g., TR-FRET) | IC50 | > 500 |

Table 2: Selectivity against a Panel of Histone Methyltransferases (HMTs)

| Target HMT | Assay Type | % Inhibition @ 1µM - Illustrative |

| SETD7 | Radiometric | < 10% |

| G9a | Radiometric | < 10% |

| SUV39H1 | Radiometric | < 10% |

| PRMT1 | Radiometric | < 10% |

| CARM1 | Radiometric | < 10% |

| ... (additional HMTs) | ... | ... |

Table 3: Cellular Activity

| Cell Line | Assay Type | Endpoint | Potency (nM) - Illustrative |

| Lymphoma | H3K27me3 Reduction (e.g., AlphaLISA) | IC50 | < 50 |

| Sarcoma | H3K27me3 Reduction (e.g., AlphaLISA) | IC50 | < 50 |

Experimental Protocols

The characterization of this compound's selectivity profile involves a suite of biochemical and cellular assays.

Biochemical Assays for EZH2 Inhibition

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a common method to determine the biochemical potency of inhibitors against EZH2.

-

Principle: The assay measures the inhibition of the methylation of a biotinylated histone H3 peptide by the PRC2 complex. A europium-labeled anti-H3K27me3 antibody serves as the donor fluorophore, and streptavidin-conjugated allophycocyanin (APC), which binds to the biotinylated peptide, acts as the acceptor. Methylation of the peptide brings the donor and acceptor into close proximity, resulting in a FRET signal.

-

Protocol Outline:

-

The PRC2 enzyme complex, the biotinylated H3 peptide substrate, and S-adenosylmethionine (SAM) cofactor are incubated with varying concentrations of this compound.

-

After a defined incubation period, the detection reagents (europium-labeled antibody and streptavidin-APC) are added.

-

The plate is incubated to allow for antibody and streptavidin binding.

-

The TR-FRET signal is read on a compatible plate reader.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

2. Scintillation Proximity Assay (SPA)

-

Principle: This radiometric assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated histone H3 peptide substrate. The biotinylated peptide is captured by streptavidin-coated SPA beads. When the radiolabeled methyl group is transferred to the peptide, it is brought into close enough proximity to the scintillant in the bead to generate a light signal.

-

Protocol Outline:

-

PRC2, biotinylated H3 peptide, and [³H]-SAM are incubated with this compound.

-

Streptavidin-coated SPA beads are added to the reaction.

-

The plate is incubated to allow for capture of the biotinylated substrate.

-

The signal is measured on a microplate scintillation counter.

-

Cellular Assays for Target Engagement

1. AlphaLISA Assay for H3K27me3 Levels

This assay quantifies the levels of the H3K27me3 mark in cells, providing a direct measure of the inhibitor's target engagement in a cellular context.

-

Principle: This is a bead-based immunoassay that does not require wash steps. Cells are lysed, and the histones are extracted. An anti-H3K27me3 antibody is conjugated to acceptor beads, and a biotinylated anti-histone H3 antibody is captured by streptavidin-coated donor beads. In the presence of H3K27me3, the beads are brought into proximity, and upon laser excitation, a luminescent signal is generated.

-

Protocol Outline:

-

Cells are seeded in microplates and treated with a concentration range of this compound for a specified period (e.g., 72 hours).

-

A lysis buffer is added to the wells.

-

A mixture of acceptor beads and biotinylated antibody is added.

-

Streptavidin-coated donor beads are added.

-

The plate is incubated in the dark.

-

The AlphaLISA signal is read on a compatible plate reader.

-

Signaling Pathways and Visualizations

This compound, by inhibiting EZH2, modulates key cellular signaling pathways involved in oncogenesis and immune response.

PRC2-Mediated Gene Silencing

The primary mechanism of action of this compound is the inhibition of the PRC2 complex, leading to a decrease in H3K27me3 and the subsequent de-repression of target genes.

Rinzimetostat's role in epigenetic regulation

An In-depth Technical Guide to Rinzimetostat (Tazemetostat) and its Role in Epigenetic Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epigenetic modifications are critical regulators of gene expression and cellular identity, and their dysregulation is a hallmark of many cancers. The Polycomb Repressive Complex 2 (PRC2), with its catalytic subunit Enhancer of Zeste Homolog 2 (EZH2), plays a pivotal role in this process by mediating the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Overactivity of EZH2, either through mutation or overexpression, is implicated in the pathogenesis of various malignancies, including follicular lymphoma (FL) and diffuse large B-cell lymphoma (DLBCL).[3][4] this compound, also known as Tazemetostat (Tazverik®), is a first-in-class, orally bioavailable small molecule inhibitor of EZH2.[2][5] This document provides a comprehensive technical overview of this compound's mechanism of action, its impact on signaling pathways, and the experimental methodologies used to characterize its function.

The PRC2 Complex and EZH2-mediated Gene Silencing

The PRC2 complex is a key player in maintaining cellular identity and regulating development through the establishment of facultative heterochromatin.[6][7] The core components of the PRC2 complex are EZH2, Suppressor of Zeste 12 (SUZ12), and Embryonic Ectoderm Development (EED).[6] EZH2 contains a SET domain that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3.[8] This trimethylation event (H3K27me3) serves as a docking site for the Polycomb Repressive Complex 1 (PRC1), which further compacts chromatin and represses the transcription of target genes.[1][7] These target genes are often involved in critical cellular processes such as cell cycle control, differentiation, and apoptosis.[1][3]

In several cancers, gain-of-function mutations in EZH2 or its overexpression lead to aberrant gene silencing, contributing to oncogenesis.[1][4] This makes EZH2 an attractive therapeutic target for cancers dependent on its activity.[9]

This compound (Tazemetostat): Mechanism of Action

This compound is a potent and selective inhibitor of both wild-type and mutant forms of EZH2.[2][5] It acts as a competitive inhibitor of the SAM binding site within the SET domain of EZH2.[3] By blocking the binding of SAM, this compound prevents the methylation of H3K27, leading to a global reduction in H3K27me3 levels.[3][9] This reversal of the repressive epigenetic mark allows for the re-expression of silenced tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3] The selectivity of this compound for EZH2 over other histone methyltransferases, including the closely related EZH1, is a key feature of its therapeutic profile.[3]

Figure 1: Mechanism of action of this compound (Tazemetostat).

Affected Signaling Pathways

By modulating the epigenetic landscape, this compound influences various downstream signaling pathways that are crucial for cancer cell survival and proliferation. The reactivation of silenced genes can impact pathways such as:

-

Cell Cycle Regulation: this compound can lead to the upregulation of cyclin-dependent kinase inhibitors like CDKN1A and CDKN2A, resulting in cell cycle arrest.[3]

-

B-cell Differentiation: In B-cell lymphomas, this compound can promote differentiation by de-repressing genes like PRDM1/BLIMP1.[3]

-

WNT and Hedgehog Pathways: In certain cellular contexts, such as osteoblasts, inhibition of EZH2 by Tazemetostat has been shown to activate genes associated with the WNT and Hedgehog signaling pathways.[8]

-

Immune Surveillance: this compound has been observed to restore the expression of MHC class I and II molecules on lymphoma cells, potentially enhancing anti-tumor immune responses.[3]

Quantitative Data

The efficacy and potency of this compound have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Potency of this compound (Tazemetostat)

| Parameter | Value | Cell Lines/Conditions | Reference |

| Ki (EZH2) | 2.5 ± 0.5 nM | In vitro enzyme assay | [3] |

| IC50 (H3K27 methylation) | 9 nM (IC95: 2–38 nM) | Lymphoma cell lines | [3] |

| Selectivity (EZH2 vs EZH1) | 35-fold | In vitro enzyme assay | [3] |

| Selectivity (EZH2 vs other HMTs) | >4500-fold | In vitro enzyme assay | [3] |

Table 2: Clinical Efficacy of this compound (Tazemetostat) in Relapsed/Refractory Follicular Lymphoma (Phase II)

| Patient Cohort | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |

| EZH2 Mutant | 69% | 10.9 months | 13.8 months | [5][10] |

| EZH2 Wild-Type | 35% | 13.0 months | 11.1 months | [5][10] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the activity of EZH2 inhibitors like this compound.

EZH2 Histone Methyltransferase (HMT) Assay

This biochemical assay measures the ability of a compound to inhibit the methyltransferase activity of EZH2.

Principle: A recombinant PRC2 complex is incubated with a histone H3 peptide substrate, radiolabeled SAM ([³H]-SAM), and the test compound. The incorporation of the radiolabeled methyl group into the histone peptide is quantified as a measure of enzyme activity.

Materials:

-

Recombinant human PRC2 complex

-

Histone H3 peptide (e.g., residues 21-44)

-

[³H]-S-adenosyl-L-methionine

-

This compound (Tazemetostat) or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant PRC2 complex, and histone H3 peptide.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter plate to capture the precipitated, methylated peptides.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of a specific protein or histone modification at a particular genomic location. In the context of this compound, it is used to measure changes in H3K27me3 levels at target gene promoters.

Figure 2: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Principle: Cells are treated with a crosslinking agent to fix protein-DNA interactions. The chromatin is then sheared and incubated with an antibody specific for H3K27me3. The antibody-bound chromatin is isolated, and the associated DNA is purified and quantified.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde (1%)

-

Glycine

-

Lysis buffers

-

Antibody against H3K27me3 (e.g., Active Motif, #39155)[11][12]

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for target gene promoters (for ChIP-qPCR) or library preparation kits (for ChIP-seq)

Procedure:

-

Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.[11][13]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to fragments of 200-1000 bp using sonication.[13]

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C.[11]

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers for target gene promoters. Alternatively, perform high-throughput sequencing (ChIP-seq) to analyze H3K27me3 levels genome-wide.[14][15]

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

Principle: Cells are cultured in the presence of varying concentrations of this compound. After a defined period, cell viability is measured using a reagent that detects metabolic activity (e.g., MTT, resazurin) or ATP content (e.g., CellTiter-Glo®).[16]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (Tazemetostat)

-

96-well cell culture plates

-

Viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add the medium containing different concentrations of this compound or vehicle control to the cells.

-

Incubate the plate for a prolonged period, typically 6-11 days for EZH2 inhibitors, to allow for effects on proliferation to manifest.[9]

-

At the end of the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound (Tazemetostat) represents a significant advancement in the field of epigenetic therapy. By selectively targeting EZH2, it reverses the aberrant gene silencing that drives the growth of certain cancers. Its efficacy in both EZH2-mutant and wild-type follicular lymphoma highlights the dependence of these tumors on the PRC2 pathway.[5] The continued exploration of this compound in other malignancies and in combination with other anti-cancer agents holds promise for expanding the reach of this targeted epigenetic modulator.[17][18] A thorough understanding of its mechanism of action and the use of robust experimental protocols are essential for the continued development and optimal clinical application of this compound and other drugs in its class.

References

- 1. PRC2: an epigenetic multiprotein complex with a key role in the development of rhabdomyosarcoma carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epigenetic regulation by polycomb group complexes: focus on roles of CBX proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Ezh2 redistributes bivalent domains within transcriptional regulators associated with WNT and Hedgehog pathways in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. targetedonc.com [targetedonc.com]

- 11. GEO Accession viewer [ncbi.nlm.nih.gov]

- 12. GEO Accession viewer [ncbi.nlm.nih.gov]

- 13. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GSE183601 - H3K27me3 and H3K4me3 ChIP-seq on DMSO or MAK683 treated cancer cell - OmicsDI [omicsdi.org]

- 15. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. onclive.com [onclive.com]

- 18. Paper: An Externally Controlled Trial to Indirectly Compare Tazemetostat Plus Lenalidomide and Rituximab Versus Lenalidomide and Rituximab after at Least One Prior Systemic Therapy in Patients with Refractory and Relapsed Follicular Lymphoma [ash.confex.com]

Rinzimetostat (Sonrotoclax/BGB-11417): A Technical Guide to its Preclinical Evaluation in Diffuse Large B-cell Lymphoma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rinzimetostat, also known as Sonrotoclax or BGB-11417, is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor.[1] The evasion of apoptosis, a programmed cell death mechanism, is a key hallmark of cancer, and the overexpression of the anti-apoptotic protein BCL-2 is a significant driver in various hematological malignancies, including Diffuse Large B-cell Lymphoma (DLBCL).[2][3] this compound was developed to overcome some of the limitations of the first-generation BCL-2 inhibitor, venetoclax, exhibiting greater potency and activity against certain resistance-conferring mutations.[4][5] This technical guide provides an in-depth overview of the preclinical evaluation of this compound in DLBCL models, summarizing key data, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action: A BH3 Mimetic Approach

This compound functions as a BH3 mimetic, mimicking the activity of pro-apoptotic BH3-only proteins.[1] In cancer cells with high levels of BCL-2, this anti-apoptotic protein sequesters pro-apoptotic effector proteins like BAX and BAK, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. This compound competitively binds to the BH3-binding groove of BCL-2, displacing the pro-apoptotic proteins. This liberation of BAX and BAK allows them to oligomerize and trigger the intrinsic apoptotic pathway, leading to caspase activation and ultimately, apoptosis.

Caption: this compound restores apoptosis in DLBCL cells.

Quantitative Preclinical Data

This compound has demonstrated superior potency compared to venetoclax in various preclinical assays.

Table 1: In Vitro Binding and Cellular Activity

| Assay Type | Target | This compound (BGB-11417) IC50 (nM) | Venetoclax IC50 (nM) | Reference |

| Binding Assays | ||||

| Surface Plasmon Resonance (SPR) | Wild-type BCL-2 | 0.035 | - | [2][3] |

| Surface Plasmon Resonance (SPR) | G101V-mutated BCL-2 | 0.28 | - | [2][3] |

| BH3 Peptide Displacement | Wild-type BCL-2 | 0.014 | 0.2 | [2][3] |

| Cellular Assays | ||||

| Cell Viability (Bcl-2 dependent ALL cell line) | RS4;11 | 0.81 | - | [2][3] |

IC50: Half-maximal inhibitory concentration. G101V is a mutation in BCL-2 that confers resistance to venetoclax.

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Treatment | Key Findings | Reference |

| DLBCL Xenograft | This compound | Significantly greater efficacy than venetoclax. | [2][3][4] |

| Toledo (DLBCL) Xenograft | This compound | Remarkably better pharmacodynamic effects and efficacy than venetoclax. | [4] |

| RS4;11 (ALL) Xenograft | This compound | Demonstrated a clear correlation between drug concentration in the tumor and an increase in cleaved caspase 3 levels, a marker of apoptosis. | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

Surface Plasmon Resonance (SPR) Binding Assay

Objective: To determine the binding affinity of this compound to wild-type and G101V-mutated BCL-2 protein.

Materials:

-

Biacore instrument

-

CM5 sensor chip

-

Recombinant human BCL-2 protein (wild-type and G101V mutant)

-

This compound (BGB-11417)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization buffers (e.g., EDC/NHS)

Procedure:

-

Chip Preparation: Activate the CM5 sensor chip surface using a standard amine coupling kit.

-

Ligand Immobilization: Immobilize the recombinant BCL-2 protein onto the activated sensor chip surface.

-

Analyte Injection: Prepare serial dilutions of this compound in running buffer and inject them over the immobilized BCL-2 surface.

-

Data Collection: Monitor the binding and dissociation in real-time.

-

Data Analysis: Analyze the sensorgram data to determine the association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD).

-

Regeneration: Regenerate the sensor surface between cycles using a low pH buffer.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the cytotoxic effect of this compound on DLBCL and other hematological cancer cell lines.

Materials:

-

DLBCL cell lines (e.g., Toledo) and other relevant cell lines (e.g., RS4;11)

-

96-well plates

-

This compound (BGB-11417)

-

Cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Signal Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the data to vehicle-treated control cells and calculate the IC50 value.

DLBCL Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Caption: Workflow for assessing in vivo efficacy.

Clinical Development in DLBCL

Preliminary data from the first-in-human Phase 1/1b dose-escalation and expansion study (NCT04277637) has provided initial insights into the safety and efficacy of this compound in patients with various B-cell malignancies, including DLBCL.[6][7] The study evaluated this compound as both a monotherapy and in combination with the BTK inhibitor zanubrutinib.[6][8] While the primary focus of early reports has been on other lymphomas, the inclusion of DLBCL patients in these trials underscores the therapeutic potential of this compound in this indication.[7] Further clinical investigation is warranted to fully elucidate its role in the treatment of DLBCL.

Conclusion

This compound (Sonrotoclax/BGB-11417) is a promising second-generation BCL-2 inhibitor with a compelling preclinical profile in the context of DLBCL. Its enhanced potency against both wild-type and venetoclax-resistant BCL-2 mutants, coupled with demonstrated in vivo efficacy, positions it as a strong candidate for further development. The detailed experimental protocols provided herein offer a framework for continued research into its mechanism and therapeutic applications. As clinical data continues to emerge, the full potential of this compound in reshaping the treatment landscape for DLBCL will become clearer.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beonemedinfo.com [beonemedinfo.com]

- 7. Study of Bcl-2 Inhibitor Sonrotoclax (BGB-11417) in Participants With Mature B-Cell Malignancies | Clinical Research Trial Listing [centerwatch.com]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of Rinzimetostat in Solid Tumors: An In-depth Technical Guide

Disclaimer: Publicly available information on Rinzimetostat is limited. This guide leverages data from the closely related, well-characterized EZH1/2 inhibitor, Tazemetostat, to provide a comprehensive overview of the therapeutic potential of this class of drugs in solid tumors. The presented data, unless otherwise specified, pertains to Tazemetostat and should be considered representative of the potential of this compound.

Executive Summary

Enhancer of Zeste Homolog 2 (EZH2), and its homolog EZH1, are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). This complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark that leads to transcriptional repression of target genes. In a multitude of solid tumors, dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, contributes to oncogenesis by silencing tumor suppressor genes. This compound is an investigational small molecule inhibitor of EZH1 and EZH2. By blocking the catalytic activity of these enzymes, this compound aims to reverse aberrant gene silencing and restore normal cellular processes, thereby inhibiting tumor growth. This technical guide provides a detailed overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies relevant to the study of EZH1/2 inhibitors like this compound in the context of solid tumors.

Mechanism of Action: Reversing Epigenetic Silencing

This compound and similar molecules are competitive inhibitors of S-adenosyl-L-methionine (SAM), the universal methyl donor for histone methyltransferases. By binding to the SET domain of EZH1 and EZH2, these inhibitors prevent the transfer of a methyl group to H3K27.[1] This leads to a global reduction in H3K27me3 levels, resulting in the de-repression of PRC2 target genes.[2] Many of these re-activated genes are tumor suppressors involved in critical cellular processes such as cell cycle arrest and apoptosis.[3]

The antitumor activity of EZH1/2 inhibitors is particularly pronounced in tumors with specific genetic alterations. For instance, tumors with loss-of-function mutations in the SWI/SNF complex components, such as SMARCB1 (INI1) or SMARCA4, exhibit a synthetic lethal relationship with EZH2 inhibition.[4] The SWI/SNF complex normally counteracts the activity of PRC2; its absence leads to an oncogenic dependence on EZH2 activity, making these tumors highly susceptible to EZH2 inhibitors.

Core Signaling Pathway

The primary mechanism of action involves the direct inhibition of EZH1/2 and the subsequent impact on gene expression.

Preclinical Data

Preclinical studies with the EZH2 inhibitor Tazemetostat have demonstrated its anti-tumor activity across a range of solid tumor models, particularly those with EZH2 mutations or SWI/SNF complex alterations.

In Vitro Efficacy of Tazemetostat in Solid Tumor Cell Lines

| Cell Line | Cancer Type | EZH2/SWI-SNF Status | IC50 (nM) | Reference |

| G401 | Rhabdoid Tumor | SMARCB1-null | 39 | [5] |

| KYSE-510 | Esophageal Squamous Cell Carcinoma | EZH2 wild-type | >10,000 | [2] |

| A2780 | Ovarian Cancer | EZH2 wild-type | >10,000 | [2] |

| RT-112 | Bladder Cancer | EZH2 wild-type | >10,000 | [2] |

Note: The table above presents a selection of publicly available data. The sensitivity to EZH2 inhibition is highly context-dependent.

In Vivo Efficacy of Tazemetostat in Solid Tumor Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| G401 | Rhabdoid Tumor | 400 mg/kg, BID | Significant | [5] |

| KARPAS-422 (EZH2 mutant) | Diffuse Large B-cell Lymphoma | 200 mg/kg, BID | Significant | [2] |

Clinical Data

Clinical trials with Tazemetostat have provided valuable insights into the safety and efficacy of EZH2 inhibition in patients with solid tumors.

Phase I Study of Tazemetostat in Advanced Solid Tumors and B-cell Lymphomas

A first-in-human, open-label, phase 1 study evaluated the safety and preliminary efficacy of Tazemetostat in patients with relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumors.[4]

| Patient Population | Number of Patients | Objective Response Rate (ORR) | Key Findings | Reference |

| Advanced Solid Tumors | 43 | 5% | Objective responses were observed only in patients with INI1- or SMARCA4-negative tumors. | [4][6] |

| B-cell Non-Hodgkin Lymphoma | 21 | 38% | Well-tolerated with a recommended phase II dose of 800 mg twice daily. | [4] |

Phase II Study of Tazemetostat in INI1-Negative Tumors

A phase II trial investigated the efficacy of Tazemetostat in pediatric patients with INI1-negative solid tumors.

| Patient Population | Number of Patients | Objective Response Rate (ORR) | Key Findings | Reference |

| Pediatric INI1-Negative Tumors | 46 | Not fully reported, but confirmed objective responses observed | Showed promising antitumor activity, including complete responses in this high-risk population. | [7] |

Experimental Protocols

This section details common methodologies used to evaluate the therapeutic potential of EZH1/2 inhibitors like this compound.

In Vitro Cell Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well microplates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: A cell viability reagent, such as CellTiter-Glo® (Promega), is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: The data is normalized to the vehicle-treated controls, and the IC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.

In Vivo Tumor Xenograft Study

This protocol is designed to assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: A suspension of cancer cells (e.g., 1-10 x 10^6 cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., twice daily). The control group receives the vehicle used to formulate the drug.

-

Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a predetermined duration.

-

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genome-wide occupancy of H3K27me3 and assess the direct impact of this compound on this histone mark at specific gene promoters.

Methodology:

-

Cross-linking: Cells treated with this compound or vehicle are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K27me3. The antibody-histone-DNA complexes are then captured using protein A/G-coated magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess H3K27me3 enrichment at specific gene promoters or by high-throughput sequencing (ChIP-seq) for a genome-wide analysis.

Conclusion

Inhibitors of EZH1 and EZH2, such as the investigational agent this compound, represent a promising therapeutic strategy for a subset of solid tumors. By reversing the aberrant epigenetic silencing of tumor suppressor genes, these agents can induce cell cycle arrest and apoptosis. The preclinical and clinical data for the closely related compound, Tazemetostat, provide a strong rationale for the continued development of this compound. Further investigation is warranted to identify predictive biomarkers to select patients most likely to benefit from this targeted therapy and to explore its potential in combination with other anti-cancer agents. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the therapeutic potential of this exciting class of epigenetic modulators.

References

- 1. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Initial testing (stage 1) of tazemetostat (EPZ-6438), a novel EZH2 inhibitor, by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

The Core Mechanism of Rinzimetostat: A Technical Guide to its Impact on Cancer Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rinzimetostat (CPI-1205) is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). As a pivotal epigenetic regulator, EZH2 is frequently dysregulated in a variety of malignancies, leading to aberrant gene silencing and tumor progression. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its impact on critical cancer cell signaling pathways. Through the inhibition of EZH2's methyltransferase activity, this compound leads to a global reduction in histone H3 lysine 27 trimethylation (H3K27me3), a key repressive epigenetic mark. This guide will detail the downstream consequences of this action, including the reactivation of tumor suppressor genes and the modulation of oncogenic signaling cascades such as the SWI/SNF, NF-κB, and JAK/STAT pathways. We will present quantitative data on this compound's efficacy, detailed experimental protocols for assessing its activity, and visual representations of the affected signaling networks to provide a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and its Primary Target: EZH2

This compound is a second-generation EZH2 inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies. Its primary target, EZH2, is a histone methyltransferase that plays a crucial role in epigenetic regulation. As the catalytic component of PRC2, EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. In numerous cancers, including various lymphomas and solid tumors, the hyperactivation of EZH2 results in the aberrant silencing of tumor suppressor genes, thereby promoting cellular proliferation and survival. This compound competitively inhibits the S-adenosylmethionine (SAM)-binding pocket of EZH2, effectively blocking its methyltransferase activity and leading to a global decrease in H3K27me3 levels. This mode of action results in the reactivation of silenced tumor suppressor genes, which can subsequently induce cell cycle arrest and apoptosis in cancer cells.

The Antagonistic Relationship with the SWI/SNF Complex

A key aspect of this compound's mechanism of action lies in its interplay with the SWItch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complex. The PRC2 and SWI/SNF complexes have an antagonistic relationship in regulating gene expression. The SWI/SNF complex, a tumor suppressor, functions to open chromatin and promote gene transcription. In a significant subset of cancers, particularly those with loss-of-function mutations in SWI/SNF subunits like SMARCB1 or SMARCA4, there is a resulting unopposed activity of EZH2. This leads to a dependency on EZH2 for survival, creating a synthetic lethal relationship.

This compound and its analogue, tazemetostat, have shown significant efficacy in tumors with SWI/SNF pathway deficiencies. For instance, preclinical studies have demonstrated that tazemetostat induces significant tumor growth inhibition in rhabdoid tumor xenograft models, which are characterized by SMARCB1 loss.[1][2] In these models, tazemetostat treatment led to significant differences in event-free survival compared to controls.[1][2]

References

Methodological & Application

Application Notes: Determining the In Vitro Efficacy of Rinzimetostat on Cancer Cell Viability

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rinzimetostat is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes. In various cancers, dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, results in aberrant gene silencing, promoting cancer cell proliferation and survival. This compound, by inhibiting EZH2, aims to reverse this pathological gene silencing, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

These application notes provide a detailed protocol for assessing the in vitro effect of this compound on the viability of cancer cells using a luminescence-based ATP assay, specifically the CellTiter-Glo® Luminescent Cell Viability Assay. This assay is a robust and highly sensitive method for quantifying viable, metabolically active cells.

Signaling Pathway of this compound (EZH2 Inhibition)

This compound acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl donor for the EZH2 enzyme.[1] This inhibition prevents the trimethylation of H3K27, leading to the reactivation of tumor suppressor genes and subsequent anti-cancer effects.

Caption: Mechanism of action of this compound in cancer cells.

Experimental Protocol: Cell Viability Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

Cancer cell line of interest (e.g., DLBCL cell line like KARPAS-422 or a prostate cancer cell line like DU 145)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well white, opaque-walled assay plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh complete medium.

-

Perform a cell count and viability assessment (e.g., using a hemocytometer and Trypan Blue).

-

Seed the cells into a 96-well white, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 90 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working solutions. A typical concentration range would be from 1 nM to 100 µM.

-

Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-cell control (medium only for background measurement).

-

Add 10 µL of the 2X this compound working solutions or vehicle control to the appropriate wells, bringing the final volume to 100 µL.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement (CellTiter-Glo® Assay):

-

After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from the no-cell control wells) from all other readings.

-

Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Experimental Workflow

The following diagram illustrates the workflow for the this compound cell viability assay.

Caption: Workflow for this compound cell viability assay.

Data Presentation

The potency of EZH2 inhibitors can vary depending on the cell line and its genetic background (e.g., EZH2 mutation status). The following table summarizes representative IC50 values for the EZH2 inhibitor GSK126, which is mechanistically similar to this compound.[2][3]

| Cell Line | Cancer Type | EZH2 Status | GSK126 IC50 (µM) |

| KARPAS-422 | Diffuse Large B-Cell Lymphoma | Mutant | ~0.05 - 0.2 |

| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | Mutant | ~0.01 - 0.1 |

| SU-DHL-10 | Diffuse Large B-Cell Lymphoma | Wild-Type | > 10 |

| RPMI8226 | Multiple Myeloma | Wild-Type | ~12.6 |

| MM.1S | Multiple Myeloma | Wild-Type | ~15.2 |

| LP1 | Multiple Myeloma | Wild-Type | ~17.4 |

Note: Specific IC50 values for this compound are not yet widely available in public literature and should be determined experimentally for the cell lines of interest.

Conclusion

This application note provides a comprehensive protocol for assessing the in vitro efficacy of this compound on cancer cell viability. The described CellTiter-Glo® assay is a reliable method for determining the IC50 of this compound and can be adapted for high-throughput screening. The provided information on the mechanism of action and representative data for similar compounds will aid researchers in designing and interpreting their experiments.

References

- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Rinzimetostat (ORIC-944): Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rinzimetostat, also known as ORIC-944, is a potent and selective, orally bioavailable, allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] Unlike first-generation EZH2 inhibitors, this compound targets the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[3][4] This distinct mechanism of action leads to the inhibition of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic modification involved in the regulation of gene expression, cell differentiation, and tumorigenesis.[2] Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in prostate cancer, where it has shown synergy with androgen receptor pathway inhibitors (ARPIs).[1][3]

These application notes provide an overview of the in vitro use of this compound, including recommended concentration ranges, and detailed protocols for key experimental assays.

Data Presentation

Biochemical and Cellular Potency of this compound (ORIC-944)

| Assay Type | Description | IC50/EC50 (nM) | Cell Line/System | Reference |

| Biochemical Assay | EED Binding Assay | 106 pM (EC50) | Recombinant EED and H3K27me3 peptide | [2] |

| Biochemical Assay | PRC2 Methyltransferase Assay | 16.7 nM (EC50) | PRC2 complex hotspot methyltransferase assay | [5] |

| Cell-Based Assay | H3K27me3 Inhibition | 26.6 nM (IC50) | Pfeiffer (Diffuse Large B-cell Lymphoma) | [2][5] |

| Cell Viability | CellTiter-Glo Assay (14-day) | 156 | CWR22PC (Prostate Cancer) | [5] |

| Cell Viability | CellTiter-Glo Assay (14-day) | 425 | LNCaP (Prostate Cancer) | [5] |

| Cell Viability | CellTiter-Glo Assay (14-day) | 1,304 | 22Rv1 (Prostate Cancer) | [5] |

| Cell Viability | CellTiter-Glo Assay (14-day) | >10,000 | PC3 (Prostate Cancer) | [5] |

| Cell Viability | CellTiter-Glo Assay (7-day) | 38.2 nM (IC50) | KARPAS-422 (Diffuse Large B-cell Lymphoma) | [2] |

Comparison of this compound (ORIC-944) with other PRC2 Inhibitors in Prostate Cancer Cell Lines (14-day CellTiter-Glo Assay)

| Compound | CWR22PC (EC50, nM) | LNCaP (EC50, nM) | 22Rv1 (EC50, nM) | PC3 (EC50, nM) |

| This compound (ORIC-944) | 215 | >10,000 | >10,000 | >10,000 |

| PF-06821497 | 233 | >10,000 | - | - |

| Tazemetostat | 156 | 425 | 1,304 | >10,000 |

| CPI-1205 | - | - | - | - |

Note: Some data points for CPI-1205 were not available in the provided source material.[5]

Mandatory Visualizations

Caption: Mechanism of action of this compound (ORIC-944).

Caption: Experimental workflow for determining cell viability.

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo®

This protocol is for assessing the effect of this compound on the viability of adherent or suspension cancer cell lines.

Materials:

-

This compound (ORIC-944)

-

Cancer cell lines of interest (e.g., CWR22PC, LNCaP, KARPAS-422)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) or charcoal-stripped serum (CSS) as required for the specific cell line.

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Luminometer plate reader

-

DMSO (for stock solution)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density. The density should allow for logarithmic growth throughout the duration of the experiment.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to use a concentration range that brackets the expected IC50/EC50 value. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Cell Viability Measurement:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental wells.

-

Normalize the data by expressing the viability of the treated cells as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 or EC50 value.

-

Protocol 2: Western Blot for H3K27me3 Modulation

This protocol is to determine the effect of this compound on the levels of H3K27 trimethylation in cancer cells.

Materials:

-

This compound (ORIC-944)

-

Cancer cell lines

-

Cell culture dishes (6-well or 10 cm)

-